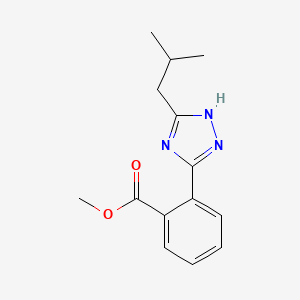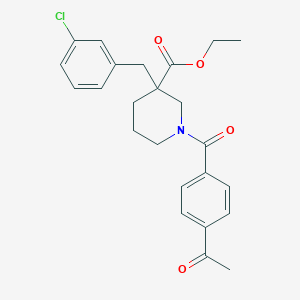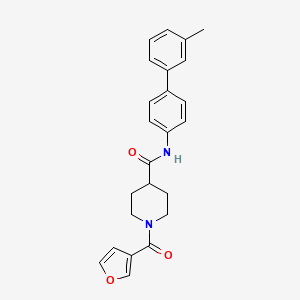
3-(4-methylbenzyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
3-(4-methylbenzyl)-1-(2-phenylethyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It is commonly known as Nootropic or Smart drug due to its cognitive-enhancing properties. Nootropics are drugs or supplements that are used to enhance cognitive function, memory, creativity, and motivation. In recent years, there has been a growing interest in the use of nootropics as a means of improving cognitive performance and treating cognitive disorders.
Applications De Recherche Scientifique
Occurrence and Environmental Impact of Parabens
Parabens, which share some structural similarities with the specified compound due to the presence of benzyl groups and potential applications in pharmaceuticals and cosmetics, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Parabens, including methylparaben and propylparaben, are used as preservatives and have been detected in various environmental matrices. Despite treatments that eliminate them relatively well from wastewater, parabens are always present at low concentration levels in effluents of wastewater treatment plants. Their biodegradability and ubiquity in surface water and sediments raise concerns about their continuous introduction into the environment and potential as weak endocrine disrupter chemicals (Haman et al., 2015).
Analytical Detection of Pyrrolidinophenone Derivatives
Pyrrolidinophenone derivatives, which share a part of the pyrrolidinedione structure with the compound , are a group of narcotic drugs controlled in the Russian Federation. The review presents trends of biotransformation and data about their primary metabolites. Various techniques for sample preparation of biological fluids for analytical toxicology studies are discussed, highlighting the importance of understanding the pharmacokinetics and toxicology of such compounds (Synbulatov et al., 2019).
Photosensitive Protecting Groups
The use of photosensitive protecting groups, such as those which could theoretically be derived from or related to the compound of interest, is crucial in synthetic chemistry for controlling reaction pathways and protecting specific functional groups during complex syntheses. These groups show promise for future applications in synthetic chemistry, indicating a potential area of research for compounds with similar functionalities (Amit et al., 1974).
Influence of Metals on Biologically Important Ligands
The interaction between metals and biologically important ligands, including those similar to the specified compound, has been the subject of intense study. These interactions are critical for understanding the metal-mediated modulation of biological activity and the design of metal-based drugs or probes. The studies suggest the importance of investigating the coordination chemistry of potential pharmaceutical compounds to predict their behavior in biological systems (Lewandowski et al., 2005).
Propriétés
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-(2-phenylethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-15-7-9-17(10-8-15)13-18-14-19(22)21(20(18)23)12-11-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPMEDDNQFOWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322211 | |
| Record name | 3-[(4-methylphenyl)methyl]-1-(2-phenylethyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787303 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Methylbenzyl)-1-(2-phenylethyl)pyrrolidine-2,5-dione | |
CAS RN |
497942-35-5 | |
| Record name | 3-[(4-methylphenyl)methyl]-1-(2-phenylethyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4066639.png)
![1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B4066647.png)
![N-[1-(methoxymethyl)propyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4066678.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}butanamide](/img/structure/B4066682.png)

![N-cyclopentyl-3-ethyl-5-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-isoxazolecarboxamide](/img/structure/B4066720.png)
![N-cyclopentyl-6-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4066721.png)
![(1S*,6R*)-9-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B4066724.png)
![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B4066730.png)
![2-[4-(3-phenylpropanoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B4066733.png)

![4-(2-methoxyphenyl)-6-oxo-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4066746.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4066752.png)
